5-(4-Chloro-2-fluoro-3-methylphenyl)thiazol-2-amine
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Overview
Description
5-(4-Chloro-2-fluoro-3-methylphenyl)thiazol-2-amine is a chemical compound with the molecular formula C10H8ClFN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 5-(4-Chloro-2-fluoro-3-methylphenyl)thiazol-2-amine typically involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction is carried out in ethanol as a solvent, without the need for a catalyst . The reaction conditions are mild, making it a convenient method for the preparation of this compound.
Chemical Reactions Analysis
5-(4-Chloro-2-fluoro-3-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Chloro-2-fluoro-3-methylphenyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antibacterial agent, with activity against Staphylococcus aureus and Chromobacterium violaceum.
Materials Science: The unique structural properties of the compound make it a candidate for the development of new materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-fluoro-3-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The presence of halogen atoms on the aromatic ring enhances its electrophilicity, allowing it to interact with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the specific target.
Comparison with Similar Compounds
5-(4-Chloro-2-fluoro-3-methylphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has similar structural features but differs in the substitution pattern on the aromatic ring.
4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine: This compound is a potent and selective corticotrophin-releasing factor 1 receptor antagonist.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8ClFN2S |
---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
5-(4-chloro-2-fluoro-3-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8ClFN2S/c1-5-7(11)3-2-6(9(5)12)8-4-14-10(13)15-8/h2-4H,1H3,(H2,13,14) |
InChI Key |
ANXSGOZELOQZHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C2=CN=C(S2)N)Cl |
Origin of Product |
United States |
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